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molecular formula C14H8N2O6 B8608506 3-(3,4-Dihydroxy-5-nitrophenyl)-2H-1,4-benzoxazin-2-one CAS No. 125629-07-4

3-(3,4-Dihydroxy-5-nitrophenyl)-2H-1,4-benzoxazin-2-one

Cat. No. B8608506
M. Wt: 300.22 g/mol
InChI Key: KJWQBLYMGWGEBN-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

A mixture of 3.93 g of n-hexyl 3,4-dihydroxy-5-nitrophenylglyoxylate and 1.38 g of 2-aminophenol is melted at 120° while stirring. The melt crystallizes after 5 minutes. After 2 hours it is cooled and recrystallized from methanol. There is obtained 3-(3,4-dihydroxy-5-nitrophenyl)-2H-1,4-benzoxazin-2-one of m.p. 202°-204°.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:12](=O)[C:13]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:14])[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[OH:8].[NH2:23]C1C=CC=CC=1O>>[OH:1][C:2]1[CH:3]=[C:4]([C:12]2[C:13](=[O:14])[O:15][C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=3[N:23]=2)[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
3.93 g
Type
reactant
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C(C(=O)OCCCCCC)=O
Name
Quantity
1.38 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The melt crystallizes after 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours it is cooled
Duration
2 h
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C=1C(OC2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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